Pyridine, 2-(1-methylhydrazino)-
Overview
Description
“Pyridine, 2-(1-methylhydrazino)-” is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by its IUPAC name, 2-(1-methylhydrazino)pyridine .
Synthesis Analysis
The synthesis of 2-(1-methylhydrazino)pyridine involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 2-(1-methylhydrazino)pyridine consists of a pyridine ring with a 1-methylhydrazino group attached to the 2-position . The exact mass of the molecule is 123.079643 Da .Chemical Reactions Analysis
2-(1-methylhydrazinyl)pyridine has been used as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .Physical And Chemical Properties Analysis
2-(1-methylhydrazino)pyridine is a liquid with a molecular weight of 123.15600 . It has a density of 1.142g/cm3 and a boiling point of 235.4ºC at 760mmHg . The melting point is not available .Scientific Research Applications
Chemical Synthesis and Catalysis
2-(1-Methylhydrazinyl)pyridine has been explored as a bidentate directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation cascades, forming isoquinoline backbones with high regioselectivity and yield. This process benefits from the directing group's reductive removal under mild conditions, showcasing its utility in synthetic organic chemistry (Zhai et al., 2017).
Supramolecular Chemistry
Studies on pyrazinecarboxylic acids reveal the recurrence of carboxylic acid-pyridine supramolecular synthon V, which is pivotal for crystal engineering strategies. This synthon facilitates self-assembly in crystal structures via specific hydrogen bonding patterns, offering insights into the molecular architecture and potential applications in material science (Vishweshwar et al., 2002).
Pharmacological Research
The compound 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine demonstrates potent and selective antagonism of the metabotropic glutamate subtype 5 receptor, showing promise for anxiolytic applications. This indicates its potential in developing therapeutic agents for anxiety disorders (Cosford et al., 2003).
Coordination Chemistry
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been synthesized and reviewed for their complex chemistry. These compounds have shown utility in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Environmental Chemistry
The degradation mechanism of pyridine in drinking water via dielectric barrier discharge (DBD) was investigated, showcasing the effectiveness of DBD systems in treating nitrogen heterocyclic compounds. This research provides a theoretical and experimental basis for using DBD ionization discharge in water treatment applications (Li et al., 2017).
Safety And Hazards
2-(1-methylhydrazino)pyridine is considered hazardous. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .
Future Directions
Recent research has explored new applications of 2-(1-methylhydrazinyl)pyridine as a bidentate directing group in cobalt-catalyzed C(sp2)–H bond alkenylation/annulation . This research opens up potential future directions for the use of this compound in the synthesis of complex molecular structures .
properties
IUPAC Name |
1-methyl-1-pyridin-2-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNFKVFUZHBVHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063371 | |
Record name | Pyridine, 2-(1-methylhydrazino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-(1-methylhydrazino)- | |
CAS RN |
4231-74-7 | |
Record name | 2-(1-Methylhydrazinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4231-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(1-methylhydrazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004231747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-(1-methylhydrazinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 2-(1-methylhydrazino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methylhydrazino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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